molecular formula C12H12N2O3 B1416475 Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1177207-33-8

Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1416475
CAS No.: 1177207-33-8
M. Wt: 232.23 g/mol
InChI Key: CRCXBRRHJRPUBO-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. Its structure includes a 7-methyl substituent on the pyridine ring and a 3-formyl group on the imidazole moiety, with an ethyl ester at position 2. This compound is of significant interest in medicinal chemistry due to the reactivity of the formyl group, which enables diverse derivatization (e.g., Schiff base formation, hydrazide coupling) for drug discovery .

Properties

IUPAC Name

ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)11-9(7-15)14-5-4-8(2)6-10(14)13-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCXBRRHJRPUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=CC2=N1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H12N2O3C_{12}H_{12}N_2O_3 and features a unique heterocyclic structure that includes an imidazo[1,2-a]pyridine core. The presence of the formyl group and ethyl ester contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Protein Interaction : The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Nucleic Acid Interaction : The imidazo[1,2-a]pyridine core may interact with DNA and RNA, affecting their function and leading to biological effects such as apoptosis or cell cycle arrest.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine family, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

This compound has been evaluated for its anticancer properties. The compound has demonstrated cytotoxic effects on cancer cell lines in vitro. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance its potency against specific cancer types.

Research Findings and Case Studies

Recent studies highlight the compound's promising biological activities:

  • Antituberculosis Activity : A study reported that derivatives of imidazo[1,2-a]pyridine exhibited significant activity against Mycobacterium tuberculosis. This compound was included in screening assays that identified it as a potential lead compound for further development against tuberculosis (MIC values ranging from 0.10 to 0.19 μM) .
  • Inhibition of Kinases : Research has indicated that compounds with similar structures can inhibit specific kinases involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of cancer cells .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies have shown favorable properties for this compound, including high plasma protein binding and acceptable metabolic stability .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

Compound NameStructural FeaturesNotable Biological Activity
This compoundFormyl and ethyl ester groupsAntimicrobial, anticancer
Methyl 3-formylimidazo[1,2-a]pyridineMethyl substitutionVariable antimicrobial activity
Ethyl 7-cyanoimidazo[1,2-a]pyridineCyano group presentPotentially higher reactivity

Scientific Research Applications

Antituberculosis Drug Development

Research indicates that derivatives of ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate are being explored for their efficacy as antituberculosis agents. The imidazopyridine scaffold has been recognized for its wide range of applications in drug development, particularly against Mycobacterium tuberculosis. Studies have shown that compounds in this class exhibit promising activity against resistant strains of TB, making them candidates for further development in pharmaceutical applications .

Modulation of TRPM8 Receptors

This compound is also being investigated for its role as a modulator of TRPM8 (transient receptor potential melastatin subfamily type 8) receptors. These receptors are implicated in various physiological processes, including pain sensation and thermoregulation. This compound may provide therapeutic benefits in treating conditions such as inflammatory pain, neuropathic pain, and cardiovascular diseases aggravated by cold .

Anticancer Properties

Emerging studies suggest that compounds derived from this compound may possess anticancer properties. The unique structural features of this compound allow it to interact with various biological targets involved in cancer progression. Preliminary results indicate potential cytotoxic effects against several cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential .

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of this compound. Studies have indicated that this compound exhibits activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings .

Comparative Analysis with Related Compounds

To better understand the unique characteristics and applications of this compound, a comparative analysis with structurally similar compounds is beneficial.

Compound NameStructural FeaturesUnique Aspects
Ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylateContains a cyano groupPotentially higher reactivity due to cyano functionality
Methyl 3-formylimidazo[1,2-a]pyridineMethyl group instead of ethylDifferent solubility and biological profile
Ethyl 8-(phenylmethoxy)imidazo[1,2-a]pyridineSubstituted at position 8May exhibit different pharmacological activities

The distinct substitution pattern and functional groups of this compound contribute to its diverse biological activities and make it a subject of interest for further research in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The imidazo[1,2-a]pyridine scaffold is highly modular, with substitutions at positions 3, 5, 6, 7, and 8 significantly altering physicochemical and biological properties. Key analogues are summarized below:

Table 1: Substituent Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents (Positions) Key Functional Groups References
Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate 3-formyl, 7-methyl Aldehyde, ester
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate 7-chloro, 8-iodo Halogens, ester
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate 7-methyl Ester
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-methyl Ester
Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate 6-amino, 7-methyl Amine, ester
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate 7-bromo, ester at position 3 Bromine, ester

Physicochemical Properties

  • Crystallography : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate () exhibits planar rings with intermolecular hydrogen bonding (C–H⋯O/N), influencing solubility and stability. The 3-formyl group in the target compound may reduce crystallinity due to steric hindrance .
  • Spectroscopic Data: The ¹H-NMR of Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate shows aromatic protons at δ 8.71 (H-3) and δ 8.55 (H-5), with a methyl triplet at δ 1.32 . The target compound’s formyl group would produce a distinctive aldehyde proton peak near δ 9–10, absent in non-formylated analogues.

Preparation Methods

Copper-Catalyzed Aerobic Oxidative Method

A notable method involves the use of copper catalysts under aerobic conditions, employing ethyl tertiary amines as carbon sources. This approach facilitates the formation of the imidazo[1,2-a]pyridine core with high efficiency and broad substrate scope.

Procedure Highlights:

  • Starting materials include 2-aminopyridines and ethyl tertiary amines.
  • Under copper catalysis, the reaction proceeds via oxidative cleavage of the ethyl group, forming the formyl functionality at the 3-position.
  • The process involves simultaneous C–C and C–N bond cleavages, with molecular oxygen acting as the terminal oxidant.

Key Data:

Step Reagents Conditions Yield Reference
Formation of imidazo core 2-Aminopyridine + Ethyl tertiary amine Cu catalyst, aerobic, reflux Up to 85%

Reductive Cyclization of Nitro-Substituted Precursors

This method involves reductive cyclization of nitroaryl derivatives, such as 2'-nitrophenyl compounds, using triethyl phosphite, leading to the formation of the imidazo[1,2-a]pyridine core with subsequent functionalization.

Procedure Highlights:

  • Starting from 2'-nitrophenyl derivatives with methyl substitutions.
  • Hot triethyl phosphite induces cyclization via nitrene intermediates.
  • The process yields methylated imidazopyridines, which can be further oxidized or formylated.

Research Findings:

  • The reaction mechanism involves electrocyclization of nitrene intermediates, leading to heteropentalene mesomeric betaines.
  • This pathway allows for the synthesis of complex derivatives, including formylated compounds upon further oxidation.

Metal-Free and Green Protocols

Condensation of 2-Aminopyridines with Aldehydes and Esters

This approach employs environmentally benign conditions, often using acids or no catalysts, to condense 2-aminopyridines with aldehydes or esters, forming the core structure with subsequent modifications.

Procedure Highlights:

  • Refluxing 2-aminopyridine with ethyl bromoacetate or ethyl bromopyruvate in ethanol or dioxane.
  • The initial step forms an imine or intermediate, which cyclizes under mild conditions to produce the imidazo[1,2-a]pyridine derivatives.
  • The formyl group at the 3-position can be introduced via oxidation or formylation of the methyl group.

Data Table:

Step Reagents Conditions Product Reference
Synthesis of core 2-Aminopyridine + Ethyl bromopyruvate Reflux in ethanol Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate , [15a]

Microwave-Assisted Condensation

Microwave irradiation accelerates the condensation of 2-aminopyridines with aldehydes or halogenated esters, reducing reaction times and improving yields.

Advantages:

  • Short reaction times (~10–30 minutes).
  • Mild conditions, often at room temperature or gentle heating.
  • High yields and purity.

Multi-Step Synthesis Strategies

Sequential Functionalization

This involves initial synthesis of the imidazo[1,2-a]pyridine core, followed by targeted formylation at the 3-position and esterification at the 2-position.

Typical Steps:

  • Formation of the core via condensation of 2-aminopyridine with aldehydes or ketones.
  • Oxidation or formylation using reagents like formic acid derivatives or Vilsmeier reagents.
  • Esterification with ethyl alcohol derivatives under acidic catalysis.

Use of Building Blocks and Intermediates

Pre-synthesized intermediates such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids are converted into the target compound via formylation and esterification, often under mild conditions.

Data Summary and Comparative Table

Method Starting Materials Catalysts/Reagents Conditions Advantages Limitations Reference
Copper-catalyzed aerobic oxidation 2-Aminopyridine + Ethyl tertiary amines Cu catalyst, O2 Reflux, aerobic Broad scope, high yield Requires metal catalyst
Reductive cyclization Nitroaryl derivatives Triethyl phosphite Heat, inert atmosphere Efficient, versatile Multi-step, sensitive intermediates ,
Metal-free condensation 2-Aminopyridine + esters/aldehydes Acidic or no catalyst Reflux or microwave Eco-friendly, rapid Limited to specific substrates [15a], [15b]
Sequential functionalization Core synthesis + formylation Various reagents Mild to moderate Precise functionalization Multi-step process ,

Q & A

Q. What are the common synthetic routes for Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate?

Answer: The compound is typically synthesized via a two-step protocol:

Core formation : Reacting 2-aminopyridine derivatives with ethyl bromopyruvate under reflux in ethanol to form the imidazo[1,2-a]pyridine scaffold. This step leverages the reactivity of bromopyruvate to introduce the ester group at position 2 .

Formylation : Introducing the 3-formyl group via Vilsmeier-Haack reaction (using POCl₃ and DMF) or oxidation of a methyl precursor. For 7-methyl derivatives, regioselective alkylation or use of pre-substituted aminopyridine precursors ensures proper positioning .

Key methodological considerations:

  • Optimize reaction time and temperature to avoid side products (e.g., over-oxidation).
  • Monitor intermediates using TLC or LC-MS for purity .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Answer: X-ray crystallography involves:

Crystal growth : Slow evaporation of a saturated solution in solvents like ethanol or DCM to obtain single crystals.

Data collection : Using a diffractometer (e.g., Bruker SMART) with MoKα radiation (λ = 0.71073 Å) to measure reflections.

Structure refinement : Programs like SHELXS-97 (for solving) and SHELXL-97 (for refining) are employed. Hydrogen atoms are typically constrained using riding models, while heavy atoms are refined anisotropically .

Example crystallographic parameters:

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell (Å)a = 7.5884, b = 10.7303, c = 14.8825
Resolution (Å)0.84–2.1
R-factor<0.05

Advanced Research Questions

Q. How can researchers resolve data contradictions in crystallographic refinement using SHELX software?

Answer: Common issues and solutions include:

  • Disorder in the lattice : Apply restraints (e.g., DFIX, SIMU) to stabilize overlapping electron density regions. For example, flexible side chains may require splitting into two conformers .
  • High Rint values : Re-examine data integration to exclude poorly diffracting regions or twinned crystals. SHELXL’s TWIN command can model twinning .
  • Residual electron density : Check for solvent molecules or counterions. Use SQUEEZE (in PLATON) to model disordered solvent .

Case study: In a related triazolo-pyridine derivative, residual density near the chlorophenyl group was resolved by refining the Cl atom with an occupancy of 0.7, indicating partial disorder .

Q. What methodologies are used to analyze the compound's biological activity, such as kinase inhibition?

Answer:

  • In vitro assays :

    • Kinase inhibition : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like c-Met or cyclin-dependent kinases (CDKs). For example, imidazopyridine hydrazones show IC₅₀ values <1 μM in lung cancer cell lines .
    • Antiproliferative activity : Conduct MTT assays on cancer cell lines (e.g., A549, Panc-1) over 48–72 hours. Normalize results to controls and validate with flow cytometry for apoptosis markers .
  • Structure-activity relationship (SAR) :

    • Modify the 3-formyl group to amides or hydrazones to enhance binding to kinase ATP pockets.
    • Introduce electron-withdrawing groups (e.g., -CF₃) at position 7 to improve metabolic stability .

Q. How can synthetic routes be optimized to improve yield and scalability?

Answer:

  • Catalyst screening : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O) for click chemistry steps, reducing reaction time from 24h to 4h .
  • Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer for exothermic steps (e.g., bromopyruvate reactions), improving yield from 70% to 94% .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) in formylation steps to reduce toxicity and simplify purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate

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